1-Phenylcycloheptene

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 127391. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

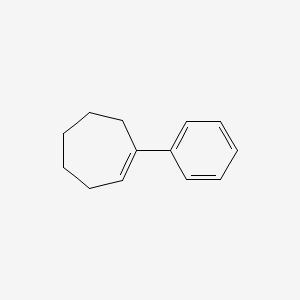

2D Structure

3D Structure

特性

IUPAC Name |

1-phenylcycloheptene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16/c1-2-5-9-12(8-4-1)13-10-6-3-7-11-13/h3,6-8,10-11H,1-2,4-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHHXUKFFAQKYGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC=C(CC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30298993 | |

| Record name | 1-phenylcycloheptene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30298993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25308-75-2 | |

| Record name | NSC127391 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127391 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-phenylcycloheptene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30298993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Phenyl-cycloheptene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Dehydration Based Synthetic Routes to 1 Phenylcycloheptene

A primary and conventional method for synthesizing 1-phenylcycloheptene is through the dehydration of the corresponding tertiary alcohol, 1-phenylcycloheptanol. This process typically involves two sequential steps: the formation of the alcohol via a Grignard reaction, followed by an acid-catalyzed elimination of water to form the alkene.

The initial step involves the reaction of cycloheptanone (B156872) with a phenyl Grignard reagent, such as phenylmagnesium bromide. pressbooks.pubmissouri.edu This organometallic reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the cycloheptanone. pressbooks.pub An acidic workup then protonates the resulting alkoxide to yield 1-phenylcycloheptanol. missouri.eduwisc.edu

The subsequent step is the dehydration of 1-phenylcycloheptanol, which is typically achieved under acidic conditions. brainly.comchegg.com This reaction proceeds via an E1 (elimination, unimolecular) mechanism. The acid catalyst protonates the hydroxyl group, converting it into a good leaving group (water). brainly.com Departure of the water molecule generates a stable tertiary carbocation. A base (such as water or a conjugate base) then abstracts a proton from an adjacent carbon atom, leading to the formation of the carbon-carbon double bond. The steric hindrance of the phenyl group generally directs the dehydration to yield this compound as the major product, analogous to the dehydration of 1-phenylcyclohexanol (B105894) which selectively yields 1-phenylcyclohexene. Various dehydrating agents can be employed for this transformation.

Table 1: Conditions for Dehydration of Phenyl-Substituted Cycloalkanols

| Precursor Alcohol | Dehydrating Agent/Conditions | Product | Yield/Selectivity | Reference |

|---|---|---|---|---|

| 1-Phenylcyclohexanol | Hexamethylphosphoric triamide (HMPT), reflux | 1-Phenylcyclohexene | 100% | acs.org |

| 1-Phenylcyclohexanol | Sulfuric acid | 1-Phenylcyclohexene | Major product | wisc.edubrainly.com |

Carbomagnesiation Strategies for Synthesizing Substituted Cycloheptenes

A more advanced strategy for constructing substituted cycloheptene (B1346976) frameworks involves the carbomagnesiation of strained cycloalkynes. rsc.orgrsc.org This method provides an efficient route to multisubstituted seven-membered cycloalkenes, including arene-fused derivatives which can be considered analogues of 1-phenylcycloheptene. rsc.org

The process begins with the generation of a highly reactive cycloheptyne intermediate from a suitable precursor, such as a 2-(p-tolylsulfinyl)cycloheptenyl triflate, using a Grignard reagent. rsc.org The Grignard reagent, for instance, phenylmagnesium bromide, serves a dual role: it first acts as an activator to generate the transient cycloheptyne, and then as a nucleophile that adds across the strained triple bond in a carbomagnesiation step. rsc.org

This reaction forms a cycloheptenylmagnesium intermediate. Quenching this intermediate with a proton source, like aqueous ammonium (B1175870) chloride, yields the corresponding cycloheptene. rsc.org A significant advantage of this methodology is that the resulting organomagnesium intermediate can be trapped with various electrophiles (e.g., iodine, carbon dioxide, aldehydes), allowing for the synthesis of a diverse array of fully substituted cycloheptene derivatives that are otherwise difficult to prepare. rsc.orgrsc.org

Table 2: Synthesis of a Benzene-Fused Cycloheptene via Carbomagnesiation

| Cycloheptyne Precursor | Grignard Reagent | Quenching Agent/Electrophile | Product | Yield | Reference |

|---|---|---|---|---|---|

| Benzene-fused sulfoxide (B87167) 1b | Phenylmagnesium bromide | aq. NH₄Cl | Benzene-fused cycloheptene 2a | High yield | rsc.org |

Phenylation Approaches in Cycloalkene Synthesis

Direct phenylation of a pre-existing cycloheptene (B1346976) ring represents another potential synthetic route. Palladium-catalyzed cross-coupling reactions, particularly the Heck reaction, are widely used for the arylation of olefins. mdpi.com While many studies focus on cyclohexene (B86901), the methodology is applicable to other cyclic alkenes.

In a typical Heck coupling, an aryl halide (e.g., iodobenzene) is coupled with an alkene (cycloheptene) in the presence of a palladium catalyst and a base. mdpi.comnih.gov The reaction can be performed using either homogeneous catalysts like palladium(II) acetate (B1210297) or heterogeneous catalysts. mdpi.comnih.gov One of the challenges in the Heck arylation of cyclic olefins is controlling the regioselectivity, as mixtures of products can be formed. mdpi.com However, studies on cyclohexene have shown that conditions can be optimized to favor the formation of specific monoarylated isomers. nih.gov This approach offers a direct method for creating the C(sp²)-phenyl bond on the cycloalkene core.

Another phenylation strategy involves the substrate-directed palladium-catalyzed cross-coupling of phenylboronic acid with cycloalkene derivatives in the presence of an oxidant. researchgate.netresearchgate.net This has been demonstrated for the phenylation of cyclohexene β-amino esters, where the structure of the starting material influences the position of the newly introduced phenyl group. researchgate.net

Table 3: Palladium-Catalyzed Phenylation of Cyclohexene

| Cycloalkene | Phenylating Agent | Catalyst System | Base | Product | Reference |

|---|---|---|---|---|---|

| Cyclohexene | Iodobenzene | Pd(OAc)₂ in [Bu₄N]Br | NaHCO₃ | Phenylated cyclohexenes | mdpi.com |

| Cyclohexene | Iodobenzene | Pd/Al₂O₃ | KOH | 4-Phenylcyclohexene (major) | nih.gov |

Exploration of Alternative Conventional Synthetic Pathways to 1 Phenylcycloheptene

Electrophilic Addition Reactions of this compound

The double bond in this compound is electron-rich, making it susceptible to attack by electrophiles. cymitquimica.com The presence of the phenyl group plays a crucial role in these reactions, often stabilizing cationic intermediates through resonance, which in turn governs the regioselectivity and stereoselectivity of the addition.

Halogenation Processes

The addition of halogens, such as chlorine and bromine, across the double bond of alkenes is a fundamental electrophilic reaction. pressbooks.pub For this compound, the mechanism is influenced by the phenyl substituent. In the related compound, 1-phenylcyclohexene, the reaction with chlorine in carbon tetrachloride results in a mixture of cis and trans isomers. pearson.com This lack of stereospecificity suggests a departure from a simple bridged halonium ion intermediate. Instead, the reaction likely proceeds through a benzylic carbocation, which is stabilized by the adjacent phenyl group. pearson.com This planar carbocation can be attacked by the halide ion from either face, leading to both syn and anti-addition products. pearson.com The process begins with the electrophilic attack on the pi electrons of the double bond, which can form a cationic intermediate that then reacts with a nucleophile to yield the final addition product. lasalle.educutm.ac.in

Addition of Hypohalous Acids

The reaction of this compound with hypohalous acids, such as hypobromous acid (HOBr), demonstrates notable regioselectivity. When this compound is treated with N-bromosuccinimide (NBS) in a mixture of dimethyl sulfoxide (B87167) (DMSO) and water, HOBr is generated in situ. researchgate.netresearchgate.net This reaction yields two primary products: 3-bromo-2-phenylcycloheptene and 2-phenylcyclohept-2-enol, in a 3:1 ratio. researchgate.netresearchgate.net

The formation of these products can be rationalized by a mechanism involving the electrophilic addition of a bromine cation (Br+) to the double bond, forming the more stable tertiary benzylic carbocation. Subsequent reaction pathways, including elimination of a proton or attack by water, lead to the observed products. The reaction of alkenes with NBS in moist DMSO is a known method for producing bromohydrins. researchgate.net The general mechanism for halohydrin formation involves the formation of a cyclic bromonium ion, which is then opened by the nucleophilic attack of a water molecule. lasalle.edulibretexts.org The regioselectivity follows Markovnikov's rule, with the nucleophile (water) attacking the more substituted carbon, which in this case is the benzylic position, due to the stability of the resulting carbocation. libretexts.org

| Reagents | Products | Product Ratio |

|---|---|---|

| This compound, NBS, DMSO/H₂O | 3-Bromo-2-phenylcycloheptene and 2-Phenylcyclohept-2-enol | 3 : 1 |

Oxidative Transformations of this compound

The allylic and benzylic positions of this compound, as well as its double bond, are susceptible to a variety of oxidative transformations. These reactions are valuable for introducing oxygen-containing functional groups into the molecule.

Photo-oxidation with Singlet Oxygen: 'Ene' Reactions

The photo-oxidation of phenyl-substituted cycloalkenes with singlet oxygen (¹O₂) is a powerful method for allylic C-H oxygenation, known as the Schenck ene reaction. rsc.org This process involves the combination of air, visible light, and a photosensitizing dye to generate singlet oxygen, which then reacts with the alkene. rsc.org Studies on the closely related 2-methyl-1-phenylcyclohexene show that it reacts with singlet oxygen exclusively through the 'ene' mechanism to produce allylic hydroperoxides. ajol.info

A significant finding is that no [4+2] cycloaddition products (bis-endoperoxides) are formed. ajol.info This is attributed to the steric hindrance from the phenyl group, which prevents the diene system from adopting the necessary coplanar conformation for a concerted cycloaddition. ajol.info The reaction is believed to proceed through a zwitterionic or perepoxide-like intermediate, with the regioselectivity influenced by the stability of this intermediate and steric factors. rsc.org The resulting allylic hydroperoxides are versatile intermediates that can be converted into other functional groups like alcohols and carbonyls. rsc.org

Catalytic Epoxidation of this compound

The epoxidation of the double bond in this compound creates a valuable epoxide intermediate. lboro.ac.uk While specific studies on this compound are limited, extensive research on the analogous 1-phenylcyclohexene provides insight into effective catalytic systems. Various catalysts have been shown to successfully epoxidize 1-phenylcyclohexene, and these methods are broadly applicable.

These systems often achieve high conversion rates and can be tailored for asymmetric epoxidation to produce chiral epoxides. nih.gov For instance, polymer-supported iminium salts have been used with Oxone® as the oxidant to achieve complete conversion to the epoxide. lboro.ac.uk Other successful systems include gold(III) complexes with sodium hypochlorite (B82951) (NaOCl), manganese-salen complexes, and chiral secondary amines, demonstrating the versatility of catalytic approaches to the epoxidation of this type of substrate. nih.govcsic.esnih.gov

| Catalyst System | Oxidant | Reference |

|---|---|---|

| Polymer-supported iminium salts | Oxone® | lboro.ac.uk |

| Gold(III) complex | NaOCl | csic.es |

| Chiral fluorinated secondary amines | Oxone® | nih.gov |

| Periodic mesoporous organosilica-entrapped dimeric manganese-salen complexes | NaClO | nih.gov |

Regioselective Allylic and Benzylic Oxidations

The selective oxidation of C-H bonds at the allylic and benzylic positions of this compound is a key transformation for producing α,β-unsaturated ketones and other oxidized products. scispace.comthieme-connect.de The low bond-dissociation energy of these C-H bonds makes them susceptible to selective abstraction. thieme-connect.de Again, 1-phenylcyclohexene serves as an excellent model substrate for these reactions.

Several catalytic systems have been developed for this purpose. For example, the combination of Fe₃O₄ magnetic nanoparticles and tert-butyl hydroperoxide (TBHP) effectively catalyzes the oxidation of benzylic and allylic C-H bonds to the corresponding carbonyl compounds under mild conditions. scispace.com Similarly, a reagent system of TBHP and pyridinium (B92312) dichromate provides a convenient method for these oxidations. Copper(I)-NHC catalysts have also been employed for the allylic oxidation of 1-phenylcyclohexene, leading to the formation of allylic esters with high regioselectivity. liverpool.ac.uk

| Catalyst System | Oxidant | Product Type | Reference |

|---|---|---|---|

| Fe₃O₄ Nanoparticles | tert-Butyl hydroperoxide (TBHP) | Carbonyl compounds | scispace.com |

| Manganese(III) acetate (B1210297) | tert-Butyl hydroperoxide (TBHP) | Enone (1-Phenylcyclohex-1-enone) | thieme-connect.de |

| Pyridinium dichromate | tert-Butyl hydroperoxide (TBHP) | Allylic/Benzylic oxidation products | |

| Copper(I)-NHC complexes | Perester | Allylic esters | liverpool.ac.uk |

Oxidative Cleavage Reactions of the Olefinic Bond

The double bond in this compound is susceptible to cleavage by strong oxidizing agents. Ozonolysis is a classic method for this transformation. wikipedia.orgmasterorganicchemistry.com In this reaction, ozone (O₃) reacts with the alkene to form an unstable intermediate called a molozonide, which then rearranges to a more stable ozonide. wikipedia.org Subsequent workup of the ozonide determines the final products. Reductive workup, typically using zinc dust or dimethyl sulfide, cleaves the ozonide to yield carbonyl compounds. masterorganicchemistry.comaskfilo.com In the case of this compound, ozonolysis followed by reductive workup would be expected to produce 6-oxo-6-phenylheptanal. askfilo.comdoubtnut.com Oxidative workup, on the other hand, using reagents like hydrogen peroxide, would oxidize the initial aldehyde products to carboxylic acids. masterorganicchemistry.com

Another method for oxidative cleavage involves the use of other oxidizing agents like Oxone. The reaction of 1-phenylcyclohexene with Oxone in an acetonitrile-water mixture has been shown to initially form a diol intermediate, which then undergoes further oxidation to cleave the carbon-carbon bond. sciencemadness.org A similar pathway can be expected for this compound. The Lemieux-Johnson oxidation, which uses a catalytic amount of osmium tetroxide and a stoichiometric amount of a re-oxidant like periodate, is another effective method for the oxidative cleavage of alkenes to aldehydes and ketones. wikipedia.org

Hypervalent iodine reagents have also been employed for the oxidative cleavage of phenyl-substituted cycloalkenes. For instance, the in situ generated iodonium (B1229267) ion has been shown to effect the oxidative cleavage of 1-phenylcyclohexene. researchgate.net A metal-free approach using m-chloroperoxybenzoic acid (m-CPBA) has also been established for the oxidative cleavage of olefins. lookchem.com

Dehydrogenation Pathways

This compound can undergo dehydrogenation to form aromatic compounds. When heated in the presence of a sodium or sodium-benzylsodium catalyst, 1-phenylcyclohexene undergoes a hydrogen transfer reaction, leading to the formation of phenylcyclohexane (B48628) and biphenyl. acs.orgacs.org At higher temperatures, hydrogen is evolved, and the primary product becomes biphenyl, along with condensation products like quaterphenyls. acs.orgacs.org A similar dehydrogenation pathway is plausible for this compound, which would be expected to yield phenylcycloheptane (B8682830) and, upon further reaction, lead to aromatization. The use of hypervalent iodine reagents, such as 2-iodoxybenzoic acid (IBX), is also a known method for the dehydrogenation of ketones and aldehydes to form unsaturated carbonyl compounds and conjugated aromatic systems. beilstein-journals.org

Radical Rearrangement Studies Involving Phenylcycloalkene Systems

Radical reactions involving phenyl-substituted cycloalkenes can lead to interesting rearrangements. Generally, radical rearrangements favor the formation of more stable radical intermediates. While hydrogen and alkyl groups are not prone to migration in radical systems, groups that can stabilize a radical through resonance, such as vinyl, aryl, and carbonyl groups, can migrate.

Studies on the photosensitized (electron transfer) tautomerization of alkenes have shown that 1-phenylcyclohexene can isomerize to 3-phenylcyclohexene. cdnsciencepub.com This process is proposed to involve the formation of an alkene radical cation, followed by deprotonation to form a radical, which is then reduced and protonated to yield the rearranged product. cdnsciencepub.com Similar radical-mediated rearrangements could be anticipated for this compound.

Photochemical Behavior of this compound

Photodimerization Reactions: [2+2] and [4+2] Cycloadditions

The photochemical behavior of phenyl-substituted cycloalkenes has been a subject of interest. Low-temperature irradiation of 1-phenylcyclohexene is known to produce both [2+2] photodimers and [4+2] cycloadducts. figshare.comacs.org The formation of these dimers is believed to proceed through the transient trans-1-phenylcyclohexene intermediate. figshare.comacs.org The [4+2] adducts are particularly significant under higher intensity laser irradiation. figshare.comacs.org Triplet-sensitized irradiations also lead to the formation of [2+2] photodimers. figshare.comacs.org It is reasonable to expect that this compound would exhibit analogous photodimerization behavior, forming corresponding [2+2] and [4+2] cycloadducts upon irradiation.

Photoisomerization Processes and Transient Intermediates

Upon UV irradiation, this compound can undergo cis-trans photoisomerization. nih.gov This process involves the formation of a highly strained and short-lived trans-1-phenylcycloheptene intermediate. nih.gov At low temperatures, this trans isomer has a significantly longer lifetime, on the order of hours, and can even undergo light-induced back-isomerization to the cis form. nih.gov At room temperature in cyclohexane, the lifetime of trans-1-phenylcycloheptene is reported to be 250 seconds. nih.gov The study of these transient species provides valuable insight into the dynamics of photochemical reactions.

Isomerization Phenomena in this compound and Related Cycloalkenes

Isomerization of this compound can involve the migration of the double bond. Acid-catalyzed dehydration of 1-phenylcyclohexanol (B105894) leads to the formation of 1-phenylcyclohexene. brainly.com Similarly, the dehydration of 1-alkylcyclohexanols generally yields the olefin with the double bond within the ring. cdnsciencepub.com

Photosensitized electron transfer reactions can induce the tautomerization of phenyl-substituted alkenes. For instance, 1-phenylcyclohexene can be converted to 3-phenylcyclohexene under these conditions. cdnsciencepub.com This reaction is proposed to proceed through a radical cation intermediate. cdnsciencepub.com Furthermore, thermal trans-cis isomerization of trans-1-phenylcyclohexene has been studied, highlighting the energetic considerations of these processes. osti.gov These examples with the closely related 1-phenylcyclohexene suggest that this compound would also be susceptible to similar isomerization reactions under appropriate catalytic or photochemical conditions.

Positional Alkene Isomerization Mechanisms

The positional isomerization of the double bond in phenylcycloalkenes, such as this compound, can be induced under specific conditions, often leading to thermodynamically more stable or, in some cases, less stable isomers through controlled reaction pathways. One studied mechanism for a related compound, 1-phenylcyclohexene, involves a photosensitized (electron transfer) process. cdnsciencepub.com In this process, irradiation of a sensitizer (B1316253) in the presence of a cosensitizer leads to the formation of the alkene radical cation and the sensitizer radical anion. cdnsciencepub.com

Deprotonation of the radical cation, facilitated by a base, results in an ambident radical. This radical is then reduced by the sensitizer radical anion to form an anion. Subsequent protonation of this ambident anion at the benzylic position completes the isomerization sequence. cdnsciencepub.com For 1-phenylcyclohexene, this mechanism leads to the formation of 3-phenylcyclohexene. cdnsciencepub.com This tautomerization is driven towards the isomer with the higher oxidation potential, which is often the less thermodynamically stable isomer. cdnsciencepub.com

Furthermore, catalytic methods for contra-thermodynamic positional alkene isomerization have been developed, which allow for the conversion of conjugated internal alkenes to terminal alkenes. mit.edunih.gov These reactions can be promoted by dual catalyst systems under photochemical irradiation and proceed through a regiospecific bimolecular homolytic substitution (SH2') mechanism involving an allyl-cobaloxime intermediate. mit.edunih.gov While not specifically detailed for this compound, these advanced catalytic systems represent a potential pathway for its selective isomerization.

Acid-Catalyzed Double Bond Isomerization

Acid-catalyzed double bond isomerization is a common reaction for alkenes, including cyclic and substituted systems like this compound. The general mechanism for this process involves the protonation of the double bond by a Brønsted acid to form a carbocation intermediate. lsu.edu A subsequent deprotonation at an adjacent carbon atom regenerates the double bond in a new position. lsu.edu

In the context of long-chain olefins, this isomerization is a three-step process:

Protonation of the double bond by a Brønsted acid.

A 1,2-hydride shift that moves the carbocation to an adjacent carbon.

Deprotonation to reform the double bond at the new position. lsu.edu

This type of isomerization is a key step in certain synthetic sequences. For instance, in the synthesis of some benzotropone derivatives, it is proposed that the reaction proceeds through an acid-catalyzed double bond isomerization followed by an elimination reaction. beilstein-journals.org The stability of the intermediate carbocation plays a crucial role in determining the product distribution. In the case of this compound, protonation would likely lead to a tertiary carbocation stabilized by the adjacent phenyl group.

Energetics of Cis-Trans Isomerization in Phenylcycloalkenes

The study of cis-trans isomerization provides insight into the relative stabilities of geometric isomers and the energy barriers separating them. For cyclic alkenes, the trans isomer is often significantly strained, especially in smaller rings. However, for medium-sized rings like cycloheptene (B1346976), the existence of a trans isomer is possible, albeit typically less stable than the cis isomer.

The energetic parameters for such isomerizations can be determined by studying the reaction kinetics at different temperatures, allowing for the calculation of the activation energy (Ea), enthalpy of activation (ΔH≠), and entropy of activation (ΔS≠). mdpi.com These parameters are influenced by the solvent and the electronic nature of the substituents on the phenyl ring. mdpi.com

Reactions of this compound with N-Bromosuccinimide (NBS)

The reaction of this compound with N-bromosuccinimide (NBS) is a key transformation for introducing bromine into the allylic position. The Wohl-Ziegler reaction describes the allylic bromination of alkenes using NBS in the presence of a radical initiator. wikipedia.org The reaction mechanism is understood to proceed via a radical chain process. libretexts.org The role of NBS is to provide a low, constant concentration of molecular bromine (Br₂), which is the active brominating agent. wikipedia.orglibretexts.org This low concentration of Br₂ favors allylic substitution over electrophilic addition to the double bond. libretexts.org

In a specific study, the reaction of this compound with NBS in aqueous dimethyl sulfoxide (DMSO) yielded a mixture of 3-bromo-2-phenylcycloheptene and 2-phenylcyclohept-2-enol in a 3:1 ratio. researchgate.net The formation of the allylic alcohol is due to the presence of water in the solvent mixture.

A similar reaction with the related compound, 1-phenylcyclooctene (B15478106), and NBS in carbon tetrachloride with a radical initiator led to a mixture of products including various allylic bromides and dienes. chem-soc.siresearchgate.net

Table 1: Products from the Reaction of Phenylcycloalkenes with NBS

| Starting Material | Reagents and Conditions | Major Products | Reference |

|---|---|---|---|

| This compound | NBS, aqueous DMSO | 3-Bromo-2-phenylcycloheptene, 2-Phenylcyclohept-2-enol | researchgate.net |

| 1-Phenylcyclooctene | NBS, CCl₄, AIBN, reflux | Mixture of allylic bromides and dienes | chem-soc.siresearchgate.net |

Nucleophilic and Organometallic Reactivity of this compound Precursors

Carbomagnesiation of Cycloalkyne Intermediates

An efficient method for the synthesis of multisubstituted cycloalkenes, including derivatives of this compound, involves the carbomagnesiation of strained cycloalkyne intermediates. rsc.orgrsc.org These cycloalkynes are transient species generated in situ from readily available precursors. rsc.orgrsc.org The process involves the reaction of a cycloalkyne precursor with a Grignard reagent, which acts as both an activator to generate the cycloalkyne and as a nucleophile that adds to the strained triple bond. rsc.org

For example, when a cycloheptyne precursor was treated with a p-anisyl Grignard reagent, subsequent protonation afforded the corresponding substituted cycloheptene in moderate yield. rsc.orgrsc.org This methodology allows for the synthesis of a wide range of cycloalkenylmagnesium intermediates, which can then be reacted with various electrophiles to produce diverse cycloalkene derivatives. rsc.orgrsc.org The carbomagnesiation of cyclohexyne (B14742757) has been shown to produce 1-phenylcyclohexene in moderate yield. rsc.orgrsc.org

Table 2: Synthesis of Cycloalkenes via Carbomagnesiation of Cycloalkynes

| Cycloalkyne Precursor | Grignard Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Cycloheptyne precursor | p-Anisylmagnesium bromide | p-Anisylcycloheptene | Moderate | rsc.orgrsc.org |

| Cyclohexyne precursor | Phenylmagnesium bromide | 1-Phenylcyclohexene | Moderate | rsc.orgrsc.org |

Carbene Insertion and Rearrangement Reactions

Carbene insertion and rearrangement reactions offer powerful tools for the synthesis and modification of cyclic systems. Carbenes are neutral, divalent carbon species that are highly reactive. libretexts.org One notable application is the Buchner reaction, where a carbene reacts with an aromatic ring, like benzene, to form a cycloheptatriene (B165957) derivative through a cyclopropanation-electrocyclic ring-opening sequence. libretexts.org

The synthesis of strained cycloalkynes, which are precursors to compounds like this compound, can be achieved through a ring expansion strategy mediated by an in situ generated carbene. unm.edu This method involves converting a seven-membered cyclic ketone into a cyclooctyne. unm.edu

Furthermore, this compound itself has been utilized as a starting material in the synthesis of more complex structures, such as naphthotropones, which can involve transformations suggestive of carbene or carbenoid intermediates. beilstein-journals.org Rearrangement reactions, such as the Claisen and Beckmann rearrangements, involve the migration of groups to form new carbon-carbon or carbon-heteroatom bonds and are fundamental in synthetic organic chemistry for ring expansion and functional group interconversion. byjus.com

Friedel-Crafts Alkylation via Dynamically Generated Carbenium Species

The Friedel-Crafts alkylation is a fundamental method for forming carbon-carbon bonds, traditionally involving the reaction of an alkyl halide or alkene with an aromatic compound in the presence of a strong Lewis acid catalyst. mt.com The reaction proceeds through an electrophilic aromatic substitution mechanism. unacademy.com In this process, the Lewis acid helps to generate a carbocation electrophile, which then attacks the electron-rich aromatic ring. libretexts.org

A modern variation of this reaction involves the dynamic generation of carbenium ions from cyclic alkenes through photoisomerization. acs.org When cis-1-phenylcycloheptene is subjected to photochemical conditions, it can isomerize to its highly strained trans isomer. This trans isomer is more susceptible to protonation, leading to the formation of a carbenium ion. acs.orgacs.org This carbenium ion can then be trapped by a nucleophile present in the reaction mixture. acs.org

The general mechanism involves the following steps:

Photoisomerization of the stable cis-alkene to the strained trans-alkene. acs.orgacs.org

Protonation of the trans-alkene by an acid catalyst to form a carbenium ion. acs.org

Nucleophilic attack by an aromatic ring on the carbenium ion to form the alkylated product (the Friedel-Crafts adduct). unacademy.comresearchgate.net

Deprotonation to restore the aromaticity of the nucleophile. unacademy.com

If the carbenium ion undergoes elimination instead of being trapped by the nucleophile, it regenerates the starting cis-alkene, which can re-enter the photochemical cycle. acs.org

Catalytic Hydrogenation of this compound

Catalytic hydrogenation is a chemical reaction that adds hydrogen across a double or triple bond, typically in the presence of a metal catalyst. youtube.com This process is a reduction reaction that converts unsaturated compounds, such as alkenes, into saturated alkanes. libretexts.org The reaction is usually carried out by dissolving the alkene in a suitable solvent, such as ethanol (B145695) or acetic acid, and exposing it to hydrogen gas under pressure in the presence of a catalyst. libretexts.org

Commonly used catalysts for this reaction include palladium, platinum, and nickel. libretexts.org Palladium is often supported on carbon (Pd/C), while platinum is frequently used as platinum(IV) oxide (PtO₂), also known as Adams' catalyst. libretexts.org The reaction is heterogeneous, meaning the catalyst is in a different phase (solid) from the reactants (liquid/gas). libretexts.org The alkene and hydrogen adsorb onto the surface of the metal catalyst, where the reaction takes place. youtube.com

In the case of this compound, catalytic hydrogenation would reduce the double bond within the cycloheptene ring to yield phenylcycloheptane. The reaction involves the addition of two hydrogen atoms across the double bond.

A study on the competitive hydrogenation of various alkenes using palladium nanoparticles stabilized by alkylated polyethyleneimine showed that the steric environment of the double bond plays a crucial role in the reaction rate. Alkenes with less sterically hindered double bonds are reduced preferentially. For instance, 1-octene (B94956) is reduced faster than 2-methyl-2-heptene, and 3-methylcyclohexene (B1581247) is reduced in the presence of 1-methylcyclohexene. Given that the phenyl group is planar and generally considered less sterically demanding than a spherical methyl group, it is expected that this compound would be readily hydrogenated under standard catalytic hydrogenation conditions.

Table 1: Catalysts and Solvents for Catalytic Hydrogenation

| Catalyst | Common Form | Typical Solvent(s) |

|---|---|---|

| Palladium | Supported on Carbon (Pd/C) | Ethanol |

| Platinum | Platinum(IV) Oxide (PtO₂) | Ethanol, Acetic Acid |

This table is based on general information about catalytic hydrogenation. libretexts.org

Elimination Reaction Pathways in this compound Derivatives

Elimination reactions are a class of organic reactions in which two substituents are removed from a molecule, typically resulting in the formation of a double bond. libretexts.org The E1 (unimolecular elimination) and E2 (bimolecular elimination) are two primary mechanisms. The E1 reaction proceeds through a carbocation intermediate, similar to the SN1 reaction, and is a two-step process. libretexts.org The rate-determining step is the formation of the carbocation. libretexts.org The E2 reaction is a one-step process where a base removes a proton, and a leaving group departs simultaneously.

In derivatives of this compound, elimination reactions can be significant pathways. For example, if a suitable leaving group is present on the cycloheptane (B1346806) ring, an elimination reaction can regenerate the double bond of this compound or lead to the formation of an isomeric alkene.

The E1 mechanism is favored by weak bases and involves the formation of a carbocation intermediate. libretexts.org For a this compound derivative with a leaving group on the carbon adjacent to the phenyl-substituted carbon, the formation of a carbocation at this position would be stabilized by the adjacent phenyl group. Subsequent deprotonation from a neighboring carbon would lead to the formation of a double bond. libretexts.org According to Zaitsev's rule, the major product of an elimination reaction is typically the most substituted (and therefore most stable) alkene. libretexts.orglibretexts.org

In a study involving the elimination reaction of 3-phenyl-3-dimethylaminocyclohexene, the formation of 1-phenylcyclohexene was observed, indicating that elimination pathways can lead to the formation of such phenyl-substituted cycloalkenes. mcmaster.ca

Acid-catalyzed dehydration of alcohols is a common example of an E1 reaction. libretexts.org If a hydroxyl group were present on the cycloheptane ring of a phenylcycloheptane derivative, treatment with acid would protonate the hydroxyl group, converting it into a good leaving group (water). Departure of water would form a carbocation, which could then undergo deprotonation to form an alkene, potentially leading back to this compound or one of its isomers. libretexts.org

The formation of benzotropones can also involve elimination steps. For instance, the synthesis of 2,3-benzotropone can start from 1-benzosuberone, which undergoes bromination followed by dehydrobromination—an elimination reaction—to yield the target molecule. beilstein-journals.org This illustrates how elimination reactions are used to create unsaturation in cyclic systems related to this compound.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Phenylcycloheptane |

| cis-1-Phenylcycloheptene |

| trans-1-Phenylcycloheptene |

| 1-Octene |

| 2-Methyl-2-heptene |

| 3-Methylcyclohexene |

| 1-Methylcyclohexene |

| 1-Phenylcyclohexene |

| 3-Phenyl-3-dimethylaminocyclohexene |

| 1-Benzosuberone |

| 2,3-Benzotropone |

| Palladium |

| Platinum |

| Platinum(IV) Oxide |

| Nickel |

| Ethanol |

| Acetic Acid |

| Hydrogen |

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) displays characteristic signals for both the aromatic and aliphatic protons. The phenyl group protons typically appear as a multiplet in the range of δ 7.16–7.42 ppm. uni-regensburg.de The vinylic proton of the cycloheptene ring is observed as a triplet of doublets at approximately δ 6.13 ppm, with coupling constants of J = 6.8 and 1.3 Hz. uni-regensburg.de The allylic protons, which are adjacent to the double bond, resonate as a multiplet between δ 2.52 and 2.75 ppm. uni-regensburg.de The remaining methylene (B1212753) protons of the cycloheptene ring produce a series of multiplets in the upfield region, from δ 1.50 to 2.43 ppm. uni-regensburg.de

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 7.16 - 7.42 | m | - | Aromatic Protons (5H) |

| 6.13 | td | 6.8, 1.3 | Vinylic Proton (1H) |

| 2.52 - 2.75 | m | - | Allylic Protons (2H) |

| 2.25 - 2.43 | m | - | Methylene Protons (2H) |

| 1.80 - 1.94 | m | - | Methylene Protons (2H) |

| 1.50 - 1.74 | m | - | Methylene Protons (4H) |

Data recorded in CDCl₃ at 300 MHz. uni-regensburg.de

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides further insight into the carbon skeleton of this compound. The quaternary carbon of the phenyl group attached to the double bond appears at approximately δ 145.0 ppm. The vinylic carbon of the cycloheptene ring resonates around δ 130.5 ppm. The aromatic carbons show signals at δ 128.1, 126.3, and 125.7 ppm. uni-regensburg.de The aliphatic carbons of the cycloheptene ring are observed in the range of δ 26.8 to 32.9 ppm. uni-regensburg.de

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 144.99 | C (quaternary, phenyl) |

| 130.45 | =CH (vinylic) |

| 128.13 | CH (aromatic) |

| 126.26 | CH (aromatic) |

| 125.67 | CH (aromatic) |

| 32.86 | CH₂ |

| 32.82 | CH₂ |

| 28.92 | CH₂ |

| 26.98 | CH₂ |

| 26.85 | CH₂ |

Data recorded in CDCl₃ at 75 MHz. uni-regensburg.de

Application of NMR for Stereochemical Determination

Advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful tools for determining the stereochemistry of molecules. numberanalytics.com These methods provide information about the spatial proximity of atoms. numberanalytics.com For cyclic systems like this compound and its derivatives, these experiments can help establish the relative configuration of substituents. For instance, in related substituted cyclohexanol (B46403) systems, the coupling constants derived from ¹H NMR spectra are instrumental in determining the stereochemical arrangement. uci.edu While specific stereochemical studies on this compound itself are not extensively detailed in the provided results, the principles of using coupling constants and NOE enhancements are broadly applicable. numberanalytics.comuni-regensburg.de The diastereomeric ratio of products in stereoselective reactions can also be quantified directly from NMR spectra. magritek.com

Dynamic NMR Studies of Conformational Changes

Dynamic NMR (DNMR) spectroscopy is employed to study the conformational dynamics of molecules, such as ring inversions and rotations around single bonds. uvic.ca These processes often occur on the NMR timescale and can be investigated by analyzing changes in the NMR spectrum at different temperatures. unibas.it For cyclic compounds, DNMR can provide information on the energy barriers associated with conformational interconversions. beilstein-journals.org While specific DNMR studies on this compound were not found in the search results, the technique has been applied to study the dynamic properties of related benzo uni-regensburg.deannulenone compounds. beilstein-journals.org The study of enzyme dynamics during catalysis also utilizes dynamic NMR methods to probe conformational rearrangements. nih.gov Flash photolysis studies have been used to characterize the much longer-lived trans-1-phenylcycloheptene, which has a significant barrier to thermal isomerization back to the cis isomer. sci-hub.se

Infrared (IR) Spectroscopy for Functional Group Analysis in this compound

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H and C=C bonds. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching occurs just below 3000 cm⁻¹. The C=C stretching vibration of the phenyl group and the cycloalkene would be observed in the 1600-1450 cm⁻¹ region. For instance, in a related compound, 1-phenylcyclooctene, IR absorptions are seen at 3072, 3055, 3024 cm⁻¹ (aromatic and vinylic C-H), 2925, 2850 cm⁻¹ (aliphatic C-H), and 1597, 1493, 1473, 1448 cm⁻¹ (C=C). researchgate.net

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| > 3000 | Medium | Aromatic & Vinylic C-H Stretch |

| < 3000 | Strong | Aliphatic C-H Stretch |

| ~1600 | Medium | Aromatic C=C Stretch |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and to study the fragmentation pattern of a compound. For this compound (C₁₃H₁₆), the expected molecular weight is 172.27 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 172. uni-regensburg.de The fragmentation pattern would likely involve the loss of alkyl fragments from the cycloheptene ring and potentially rearrangements. Common fragments observed in the mass spectrum of this compound include m/z 157, 144, 129, 115, 104, 91, 77, 63, and 51. uni-regensburg.de The peak at m/z 91 is characteristic of the tropylium (B1234903) ion, a common fragment for compounds containing a benzyl (B1604629) group.

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

|---|---|

| 172 | [M]⁺ (Molecular Ion) |

| 157 | [M - CH₃]⁺ |

| 144 | [M - C₂H₄]⁺ |

| 129 | [M - C₃H₇]⁺ |

| 115 | [M - C₄H₉]⁺ |

| 104 | |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl ion) |

| 63 | |

| 51 |

Data obtained by GC-MS with EI at 70 eV. uni-regensburg.de

Table 5: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-Phenylcyclooctene |

| Benzo uni-regensburg.deannulenone |

| trans-1-Phenylcycloheptene |

| Deuterated chloroform |

| Phenyl group |

| Tropylium ion |

| Benzyl group |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a molecule, causing the promotion of an electron from a lower energy ground state to a higher energy excited state. libretexts.orgmvpsvktcollege.ac.in This process is known as an electronic transition, and the specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores. libretexts.orgshu.ac.uk A chromophore is the part of a molecule responsible for its color, which contains valence electrons with low excitation energy. shu.ac.uk

In the case of this compound, the key chromophore is the phenyl ring conjugated with the adjacent carbon-carbon double bond of the cycloheptene ring. This extended π-system is where the most significant electronic transitions occur. Molecules with conjugated π systems have smaller energy gaps between their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) compared to isolated systems. libretexts.org This allows them to absorb light at longer wavelengths, often in the near-UV region (200-400 nm). libretexts.orgazooptics.com

The primary electronic transitions observed for conjugated systems like this compound are π → π* transitions. shu.ac.uk These involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org These transitions are typically of high intensity. shu.ac.uk The resulting UV-Vis spectrum is usually presented as a plot of absorbance versus wavelength, with the peak of the absorption band (λmax) indicating the wavelength of maximum absorption. azooptics.com For this compound, the λmax would be expected in the region characteristic of styrene-like chromophores. The exact position and intensity of the absorption bands can be influenced by the solvent polarity and the specific conformation of the molecule, which affects the degree of conjugation between the phenyl ring and the double bond.

Table 1: Expected Electronic Transitions for this compound in UV-Vis Spectroscopy

| Transition Type | Involved Orbitals | Expected Wavelength Region | Characteristics |

| π → π | Bonding π to Antibonding π | 200 - 400 nm | High intensity; characteristic of conjugated systems. The λmax is sensitive to conjugation and substitution. |

| n → π | Non-bonding to Antibonding π | > 250 nm | Low intensity; generally only possible if heteroatoms with lone pairs are present. Not expected for this compound. |

| σ → σ | Bonding σ to Antibonding σ | < 200 nm (Far or Vacuum UV) | High energy transition; typically outside the range of standard UV-Vis spectrophotometers. libretexts.orgshu.ac.uk |

Electronic Spectroscopy of Jet-Cooled this compound

To probe the fine details of a molecule's electronic structure and conformation without the broadening effects seen in solution, researchers employ techniques like jet-cooling spectroscopy. In this method, the molecule of interest is seeded in a supersonic expansion of an inert carrier gas, such as argon. acs.org This process dramatically cools the molecule's internal degrees of freedom (vibrational and rotational), resulting in a much simpler and more highly resolved electronic spectrum.

While specific studies on jet-cooled this compound are not available, extensive research on the closely related analogue, 1-phenylcyclohexene, provides significant insight into the expected findings. acs.orgresearchgate.net In the study of jet-cooled 1-phenylcyclohexene, mass-resolved resonant two-photon ionization (R2PI) spectroscopy was used to record the S₁ ← S₀ electronic transition. acs.org

The spectrum revealed an origin transition (the transition from the lowest vibrational level of the ground electronic state to the lowest vibrational level of the excited state) at 35,066 cm⁻¹. acs.orgresearchgate.net A prominent feature of the spectrum was a long, extended progression in a low-frequency mode of 46 cm⁻¹. researchgate.netresearchgate.net This mode was assigned to the torsional (dihedral) motion between the phenyl and cyclohexene (B86901) rings. acs.org The presence of this long progression indicates a significant change in the equilibrium torsional angle upon electronic excitation from the ground state (S₀) to the first excited state (S₁). acs.org

By analyzing the intensities of these torsional bands using a Franck-Condon analysis, researchers can model the potential energy surface for this motion in both the ground and excited states. For 1-phenylcyclohexene, the analysis revealed that the excited state has a planar conformation, where the olefinic bond of the cyclohexene ring is coplanar with the phenyl ring. acs.orgresearchgate.net In contrast, the ground state is non-planar, with the analysis suggesting two conformations with torsional angles of similar magnitude but opposite signs. acs.org This detailed conformational information is precisely the type of data that jet-cooling electronic spectroscopy can provide for flexible molecules like this compound.

Table 2: Spectroscopic Data for Jet-Cooled 1-Phenylcyclohexene (Analogue to this compound)

| Parameter | Value / Observation | Significance |

| Technique | Mass-Resolved Resonant Two-Photon Ionization (R2PI) | Provides high-resolution electronic spectra of cooled, isolated molecules. |

| S₁ ← S₀ Origin Transition | 35,066 cm⁻¹ acs.orgresearchgate.net | Defines the energy gap between the ground and first excited electronic states. |

| Active Vibrational Mode | 46 cm⁻¹ progression researchgate.netresearchgate.net | Assigned to the torsional motion between the phenyl and cyclohexene rings. |

| Inferred Excited State (S₁) Geometry | Planar conformation between the phenyl ring and the C=C bond. acs.orgresearchgate.net | The molecule flattens upon electronic excitation to maximize π-conjugation. |

| Inferred Ground State (S₀) Geometry | Non-planar conformation; evidence for two conformers with an energy difference of 127 cm⁻¹. acs.org | Steric hindrance in the ground state prevents full planarity. The molecule exists in distinct, low-energy conformations. |

Advanced Spectroscopic Methods in Molecular Structure Determination (e.g., X-ray)

While the spectroscopic methods discussed previously provide information about electronic transitions and gas-phase conformations, other advanced techniques are required for a complete and unambiguous determination of molecular structure. mit.edu These methods, including X-ray crystallography and multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, are cornerstones of modern chemical analysis. numberanalytics.comsolubilityofthings.com

X-ray Crystallography stands as the most definitive method for determining the three-dimensional structure of a molecule in the solid state. wordpress.commigrationletters.com The technique requires the molecule to be crystallized into a well-ordered lattice. When a beam of X-rays is directed at the crystal, the X-rays are diffracted by the electrons of the atoms in the lattice. By analyzing the pattern and intensity of the diffracted X-rays, a three-dimensional map of electron density can be constructed, from which the precise position of each atom can be determined. wordpress.com

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide an exact structural model, yielding precise data on:

Bond Lengths: The exact distances between all bonded atoms.

Bond Angles: The angles formed by any three connected atoms.

Intermolecular Interactions: How individual molecules pack together in the crystal lattice.

This technique is considered the "gold standard" for structure elucidation because it provides a direct visualization of the molecule's atomic arrangement. migrationletters.com

Other advanced methods, such as Two-Dimensional NMR (2D-NMR) , are powerful for determining the structure in solution. mdpi.com Techniques like COSY (Correlation Spectroscopy) establish connectivity between coupled protons, helping to trace out the carbon skeleton and the substitution pattern on the rings of this compound.

Collectively, these advanced methods provide a comprehensive picture of a molecule's structure. While UV-Vis and jet-cooling spectroscopy probe the electronic properties and gas-phase shapes, X-ray crystallography and NMR provide the definitive atomic-level architecture in the solid and solution phases, respectively.

Quantum Chemical Calculations for this compound Systems

Quantum chemical calculations have been instrumental in elucidating the electronic properties and energetic landscape of this compound. These methods, ranging from Density Functional Theory (DFT) to ab initio techniques, provide a foundational understanding of the molecule's behavior.

Density Functional Theory (DFT) Investigations of Molecular Structure and Reactivity

While specific DFT studies focused solely on this compound are not extensively documented in the literature, the principles of DFT are widely applied to understand the structure and reactivity of similar organic molecules. DFT allows for the calculation of various molecular properties and reactivity descriptors. For this compound, key structural parameters such as bond lengths, bond angles, and dihedral angles that define the conformation of the cycloheptene ring and its orientation relative to the phenyl group can be optimized.

Reactivity descriptors derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide insights into the molecule's susceptibility to electrophilic and nucleophilic attack. The HOMO-LUMO gap is a crucial indicator of chemical reactivity. Other descriptors like electronegativity, chemical hardness, and the electrophilicity index can be calculated to predict the molecule's behavior in various chemical reactions. mdpi.comdergipark.org.trscielo.org.mxresearchgate.net For instance, the phenyl group's electron-withdrawing or -donating character, influenced by the cycloheptene ring, can be quantified, and its effect on the reactivity of the double bond can be assessed.

Ab Initio Methods in Electronic Structure Calculations

Ab initio calculations, which are based on first principles without the use of empirical parameters, have been applied to study phenylcycloalkenes. datapdf.com In a notable study, ab initio calculations were performed using the GAMESS (General Atomic and Molecular Electronic Structure System) program to determine the optimized structures of related cycloalkenes. datapdf.com The study utilized the 3-21G basis set at the Self-Consistent Field (SCF) level for structural optimizations. datapdf.com Subsequently, single-point energy calculations were performed on these optimized geometries using the larger 6-31G basis set to obtain more accurate energy values. datapdf.com

These calculations are crucial for determining the relative energies of different isomers and conformations. For example, the energy difference between the cis and the more strained trans isomers of this compound can be computed, providing a theoretical value for the energy of isomerization. datapdf.com While computationally intensive, ab initio methods provide a high level of theory for understanding the electronic structure and intrinsic properties of molecules like this compound. datapdf.comresearchgate.net

Analysis of Excited Electronic States and Conformational Landscapes

The study of excited electronic states is critical for understanding the photochemistry of this compound, particularly its photoisomerization from the cis to the trans isomer. datapdf.comsci-hub.se Computational methods are employed to explore the potential energy surfaces of the singlet and triplet excited states. sci-hub.se The relaxed triplet energy of cis-1-phenylcycloheptene has been a subject of interest, as the triplet state is a key intermediate in photosensitized isomerization reactions. datapdf.comacs.org

Upon excitation, the molecule can transition to an excited triplet state, which may relax to a more stable, often twisted, geometry. researchgate.net The decay from this triplet state can lead to the formation of both the cis and trans ground-state isomers. datapdf.com Computational analysis of the conformational landscape in the excited state helps to identify the minimum energy pathways for these photochemical processes. For instance, it has been noted that for phenylcycloalkenes, twisting of the double bond in the triplet state can involve significant strain energy, which influences the dynamics of isomerization. researchgate.net The lifetime of the transient trans-1-phenylcycloheptene has been investigated, with reports of it being on the order of seconds at ambient temperature in cyclohexane. researchgate.netepdf.pub

Molecular Modeling and Simulation Approaches

Beyond quantum chemical calculations on static structures, molecular modeling and simulation techniques offer a dynamic perspective on the behavior of this compound.

Molecular Dynamics (MD) Simulations of Phenylcycloalkene Systems

While specific molecular dynamics (MD) simulations for this compound are not prominently featured in the reviewed literature, MD simulations are a powerful tool for studying the conformational dynamics of flexible molecules like phenylcycloalkenes. beilstein-journals.orgbeilstein-journals.org MD simulations would allow for the exploration of the conformational space of this compound over time, providing insights into the flexibility of the seven-membered ring and the rotational freedom of the phenyl group. beilstein-journals.org

In a typical MD simulation, the classical equations of motion are solved for the atoms of the molecule, governed by a force field that describes the potential energy of the system. This approach can be used to study how the molecule behaves in a solvent, how it interacts with other molecules, and to identify the most populated conformations at a given temperature. Such simulations are particularly useful for understanding the dynamic interplay between different conformations and for calculating time-averaged properties. beilstein-journals.org

Conformational Analysis through Computational Methods: Steric Effects and Energy Minima/Maxima

The conformational flexibility of the seven-membered ring in this compound makes its computational analysis particularly important. Various computational methods, including molecular mechanics, have been employed to identify the stable conformations (energy minima) and the transition states between them (energy maxima). datapdf.com

Early computational searches for the conformational minima of cis-1-phenylcycloheptene utilized programs like PCMODEL and molecular mechanics force fields such as MM2 and MM3. datapdf.com These studies aimed to locate all possible low-energy conformations of the molecule. The cycloheptene ring can adopt several conformations, such as the chair and boat forms, and the presence of the bulky phenyl group introduces significant steric effects that influence the relative energies of these conformers. datapdf.com The interaction between the phenyl group and the allylic hydrogens of the cycloheptene ring is a key factor in determining the most stable conformations. By mapping the potential energy surface as a function of key dihedral angles, computational methods can identify the global energy minimum and other local minima, providing a detailed picture of the molecule's preferred shapes. datapdf.com

Table of Calculated Energies of Isomerization for Phenylcycloalkenes

| Compound | Method | Basis Set | Energy of Isomerization (kcal/mol) |

| cis-1-Phenylcyclohexene | Ab Initio (GAMESS) | 3-21G SCF | Data not specified in source |

| cis-1-Phenylcycloheptene | Ab Initio (GAMESS) | 3-21G SCF | Data not specified in source |

| cis-1-Phenylcyclooctene | Ab Initio (GAMESS) | 3-21G SCF | Data not specified in source |

| cis-1-Phenylcyclohexene | Ab Initio (GAMESS) | 6-31G | Data not specified in source |

| cis-1-Phenylcycloheptene | Ab Initio (GAMESS) | 6-31G | Data not specified in source |

| cis-1-Phenylcyclooctene | Ab Initio (GAMESS) | 6-31G | Data not specified in source |

| This table is based on the computational methods described in the literature for phenylcycloalkenes, although specific energy values for this compound were not detailed in the provided search results. datapdf.com |

Table of Computational Programs Used in the Study of Phenylcycloalkenes

| Program | Type | Application |

| PCMODEL 4.0 | Molecular Mechanics | Initial conformational searches and structure optimization. datapdf.com |

| MM2(87) | Molecular Mechanics | Calculation of local minima conformations. datapdf.com |

| AMPAC 4.0 | Semi-empirical | Analysis of conformations with various Hamiltonians. datapdf.com |

| MM3 | Molecular Mechanics | Refinement of low-energy structures. datapdf.com |

| GAMESS | Ab Initio | Optimization of structures and energy calculations. datapdf.com |

| This table summarizes the computational tools mentioned in the study of phenylcycloalkenes, including this compound. datapdf.com |

Frontier Molecular Orbital (HOMO/LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. wikipedia.orgnumberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.com The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is the lowest energy orbital without electrons and relates to a molecule's ability to accept electrons (electrophilicity). numberanalytics.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and reactivity. numberanalytics.comresearchgate.net A smaller gap generally implies higher reactivity. researchgate.net

The HOMO of this compound is expected to be a π-orbital with significant electron density located on both the phenyl ring and the double bond of the cycloheptene ring. The LUMO is anticipated to be a π* (antibonding) orbital, also delocalized over the phenyl and cycloalkenyl moieties. The relative energies of these orbitals will be influenced by the conformation of the molecule, particularly the dihedral angle between the phenyl ring and the plane of the double bond.

FMO analysis is instrumental in predicting the outcomes of various reactions. For instance, in pericyclic reactions, the symmetry and overlap of the frontier orbitals of the reactants dictate the stereochemical course of the reaction. wikipedia.orgimperial.ac.uk Similarly, in electrophilic additions to the double bond of this compound, the interaction between the HOMO of the alkene and the LUMO of the electrophile will be the dominant factor.

Visualization of Molecular Electrostatic Potential (MEP) Maps

Molecular Electrostatic Potential (MEP) maps are powerful computational tools used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP at a specific point represents the electrostatic force experienced by a positive test charge (like a proton) due to the molecule's electron and nuclear charge distribution. uni-muenchen.de These maps are typically displayed as a color-coded surface, where different colors indicate varying electrostatic potential. reed.edu

Typically, red regions on an MEP map signify areas of high electron density and negative electrostatic potential, making them susceptible to electrophilic attack. researchgate.netyoutube.com Conversely, blue regions indicate low electron density and positive electrostatic potential, representing sites prone to nucleophilic attack. researchgate.netyoutube.com Green and yellow areas usually denote regions of intermediate potential.

For this compound, an MEP map would likely show a region of high electron density (red) associated with the π-system of the double bond in the cycloheptene ring and the phenyl ring. This indicates that these are the most probable sites for an electrophile to attack. The specific shape and intensity of the negative potential region would depend on the molecule's conformation. The saturated hydrocarbon portion of the cycloheptene ring would exhibit a more neutral potential.

The visualization of the MEP provides a chemically intuitive picture of how a molecule will interact with other charged or polar species. uni-muenchen.de It complements FMO analysis by providing a more holistic view of the molecule's electronic landscape and is a valuable tool in rationalizing and predicting chemical reactivity. chemrxiv.org

Computational Insights into Reaction Mechanisms and Energetics

Computational chemistry provides indispensable tools for elucidating the intricate details of reaction mechanisms and the associated energy changes. rsc.orgnih.gov By modeling the potential energy surface (PES) of a reaction, chemists can identify intermediates, transition states, and calculate activation energies, offering a deeper understanding of reaction pathways. rsc.orgchemrxiv.org

Characterization of Vinyl Cation and Carbenium Ion Intermediates

In certain reactions of this compound, the formation of cationic intermediates such as vinyl cations and carbenium ions can be anticipated. Vinyl cations are carbocations where the positive charge resides on a vinylic carbon atom and are generally considered to be relatively unstable and highly reactive intermediates. wikipedia.orgnih.gov Their formation often requires a very good leaving group. wikipedia.org Computational studies can be employed to calculate the stability and geometry of such species, providing insights into their potential involvement in a reaction mechanism. nih.gov For example, DFT calculations can be used to optimize the structure of the 1-phenylcyclohepten-1-yl cation and determine its relative energy.

Carbenium ions, which are trivalent carbocations, can also be formed, for instance, through the protonation of the double bond of this compound by a strong acid. acs.org The resulting carbenium ion would have the positive charge on the carbon atom adjacent to the phenyl group, where it can be stabilized by resonance. The stability of this carbenium ion can be computationally assessed and compared to other possible intermediates. Computational studies have been instrumental in understanding the role and reactivity of carbenium ions in various chemical transformations. acs.orgresearchgate.net

Energetic Profiles of Isomerization Processes

This compound can potentially undergo various isomerization reactions, such as cis-trans isomerization around the double bond or migration of the double bond within the seven-membered ring. Computational methods can be used to map out the energetic profiles of these processes. chemrxiv.org For instance, the energy difference between the cis and trans isomers of this compound and the activation energy for their interconversion can be calculated. acs.org Such calculations have been performed for related systems like 1-phenylcyclohexene and 1-phenylcyclooctene to evaluate the strain energies of the trans-cycloalkenes. acs.org

The computational approach typically involves locating the transition state for the isomerization process and calculating its energy relative to the ground state isomers. This provides the activation barrier for the reaction. Different computational methods, from semi-empirical to high-level ab initio calculations, can be employed to obtain accurate energetic data. researchgate.net

Transition State Characterization in Reactions of this compound

The transition state is a critical point on the potential energy surface that represents the highest energy barrier along the reaction coordinate. scirp.org Its characterization is paramount for understanding the mechanism and kinetics of a chemical reaction. scirp.orgwayne.edu Computational chemistry allows for the precise location and characterization of transition state structures. rsc.orgmdpi.com For reactions involving this compound, such as electrophilic additions, cycloadditions, or rearrangements, identifying the corresponding transition states is key.

For example, in the addition of an electrophile to the double bond, the transition state would involve the partial formation of a new bond to the electrophile and the partial breaking of the π-bond. Computational methods can determine the geometry, vibrational frequencies (where a single imaginary frequency confirms a true transition state), and energy of this transient species. This information is crucial for calculating the reaction rate and understanding the factors that influence the reaction's feasibility and selectivity. nih.gov

Development of Predictive Models for Chemical Transformations

In recent years, the integration of computational chemistry with machine learning has led to the development of predictive models for chemical transformations. mdpi.commit.edu These models aim to predict the outcome, yield, or optimal conditions for a chemical reaction based on the structure of the reactants and other parameters. nih.govh-da.de

For a compound like this compound, predictive models could be developed for various transformations. For instance, a quantitative structure-activity relationship (QSAR) model could be built to predict the reactivity of a series of substituted 1-phenylcycloheptenes in a particular reaction. nih.gov Such models often rely on molecular descriptors derived from computational calculations, including electronic properties (like HOMO/LUMO energies), steric parameters, and thermodynamic data. nih.gov

Machine learning algorithms, such as support vector regression or neural networks, can be trained on existing experimental data to build these predictive models. nih.govnih.gov The goal is to create a model that can accurately forecast the behavior of new, untested derivatives of this compound, thereby accelerating the discovery of new reactions and optimizing existing ones. mit.edu

Thermochemical Investigations of Strained Cycloalkene Systems

The stability and reactivity of cyclic molecules are intrinsically linked to the concept of ring strain, a form of potential energy that arises from deviations from ideal bond angles, bond lengths, and conformations. gcsu.edu In cycloalkenes, the presence of a double bond introduces additional strain, often termed "olefinic strain." Thermochemical investigations, both experimental and computational, provide a quantitative measure of this strain, offering crucial insights into the molecule's energetics.

The total strain energy of a cycloalkane can be quantitatively evaluated by measuring its heat of combustion and comparing the value per methylene (CH₂) group to that of a strain-free reference, such as a long-chain alkane. libretexts.orgyale.edu For cycloalkenes, a common method involves measuring the enthalpy of hydrogenation (ΔHhyd), which is the heat released when the double bond is saturated. acs.org The more strain a double bond holds, the greater the amount of heat released upon hydrogenation. libretexts.org The olefinic strain itself can be estimated by calculating the difference between the strain energy of the cycloalkene and that of its corresponding cycloalkane. acs.org

Medium-sized rings, which include the seven-membered ring of this compound, are subject to various types of strain. These include angle strain (from distorted bond angles), torsional strain (from eclipsing interactions), and transannular strain (repulsive interactions between atoms across the ring). libretexts.org

Computational chemistry has become an indispensable tool for calculating the energies of molecules that are too unstable for experimental isolation and characterization. acs.org For instance, high-level G3 theory has been used to compute the ring strain energies (SEs) and enthalpies of hydrogenation for a series of cyclic alkenes. nih.gov These computational approaches allow for the systematic study of how ring size and substitution affect stability.

A key study by Strickland and Caldwell combined experimental techniques, such as pulsed time-resolved photoacoustic calorimetry, with computational methods to investigate the thermochemistry of cis-1-phenylcyclohexene, cis-1-phenylcycloheptene, and cis-1-phenylcyclooctene. acs.orgdatapdf.com A central focus of this research was determining the energy of geometric isomerization from the more stable cis isomer to the highly strained trans isomer. This isomerization energy is a direct reflection of the additional strain introduced by the twisted double bond in the trans configuration. The study reported a value for the energy of isomerization of cis-1-phenylcycloheptene. datapdf.com

The heat of hydrogenation provides a direct experimental measure of the stability of an alkene. While specific data for this compound is not broadly available, values for related compounds illustrate the impact of ring size and substitution on alkene stability. For comparison, the heat of hydrogenation for 1-phenylcyclohexene has been determined, and values for the parent cycloalkene, cycloheptene, are also documented. vdoc.pubnist.gov

Below are tables summarizing relevant thermochemical data for cycloheptene and related compounds, illustrating the principles of strain energy analysis.

Table 1: Enthalpy of Hydrogenation for Cycloheptene

This table presents various experimentally determined values for the enthalpy of hydrogenation of cycloheptene to form cycloheptane. The data is sourced from the NIST Chemistry WebBook. nist.gov

| Solvent | ΔrH° (kJ/mol) | Method | Reference |

| Hydrocarbon | -125.2 ± 0.5 | Chyd | Rogers and Dejroongruang, 1988 |

| Cyclohexane | -127.0 ± 0.4 | Chyd | Roth and Lennartz, 1980 |

| Hexane | -124.3 ± 1.5 | Chyd | Rogers and Skanupong, 1974 |

| Acetic acid | -124.3 ± 0.54 | Chyd | Williams, 1942 |

| Gas phase | -125.1 ± 0.3 | Chyd | Kistiakowsky, Ruhoff, et al., 1936 |

Note: Chyd refers to calorimetry of hydrogenation. Data from different sources may vary due to experimental conditions and techniques.

Table 2: Computed Strain Energies (SE) and Enthalpies of Hydrogenation (ΔHhyd) for Cycloalkenes

This table shows computed thermochemical data for various cycloalkenes at the G3 level of theory, as reported by Bach (2009). nih.gov These values are crucial for understanding the impact of ring size on strain.

| Compound | Strain Energy (kcal/mol) | Enthalpy of Hydrogenation (kcal/mol) |

| E-cycloheptene | 25.2 | - |

| Cycloheptyne | 25.4 | - |

| E-cyclohexene | 49.3 | - |

| Cyclohexyne | 40.1 | - |

| Cyclopentyne | 48.4 | - |

| E-cyclooctene | 17.9 | - |

| Cyclooctyne | 19.9 | - |

These thermochemical investigations underscore the significant strain inherent in the cycloheptene ring system, particularly when a phenyl group is substituted onto the double bond. The energy of isomerization and heats of hydrogenation provide a quantitative basis for understanding the high reactivity of strained intermediates, such as the trans isomers, which can be generated photochemically and are pivotal in certain chemical transformations. acs.orgresearchgate.net The interplay of experimental measurements and computational modeling continues to be essential for accurately characterizing the energetics of these complex systems. acs.org